molecular formula C25H48N8O10 B12085843 Tuftsin acetate salt

Tuftsin acetate salt

Cat. No.: B12085843
M. Wt: 620.7 g/mol
InChI Key: YIIURIAYCWLLNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tuftsin acetate salt is a synthetic derivative of tuftsin, a natural tetrapeptide composed of threonine, lysine, proline, and arginine. Tuftsin is known for its immunostimulatory properties, particularly in enhancing the phagocytic activity of macrophages and neutrophils . The acetate salt form is often used to increase the stability and solubility of the peptide for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuftsin acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and acetylation to form the acetate salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Immunomodulatory Effects

Mechanism of Action:
Tuftsin enhances the immune response by stimulating phagocytosis and cytotoxic activity in leukocytes. It has been shown to activate macrophages and promote the production of cytokines, which are crucial for immune responses against infections and tumors .

Clinical Applications:

  • Cancer Treatment: Tuftsin acetate salt has been investigated for its potential in treating various cancers by augmenting the immune system's ability to target tumor cells. Studies indicate that it can enhance the efficacy of chemotherapy and reduce tumor growth in animal models .
  • Infection Control: The compound has demonstrated effectiveness against infections such as those caused by HIV/AIDS and other opportunistic pathogens. Its immunomodulatory properties help in managing infections in immunocompromised patients .

Antiviral Properties

Recent research has highlighted tuftsin's potential role in combating viral infections, particularly SARS-CoV-2. Studies indicate that tuftsin can bind to receptors like ACE2 and neuropilin-1 (NRP1), inhibiting viral entry into host cells .

Key Findings:

  • Binding Affinity: Tuftsin shows a specific binding affinity to ACE2 with an equilibrium dissociation constant (KD) of 460 μmol/L, which suggests its potential as a therapeutic agent against COVID-19 by blocking the virus's entry pathways .
  • Inhibition of Viral Entry: By covering the interaction sites of S1-RBD (the receptor-binding domain of the spike protein) on ACE2, tuftsin may prevent SARS-CoV-2 from attaching to host cells, thus reducing infection rates .

Neurological Applications

Multiple Sclerosis Treatment:
Tuftsin has been studied for its effects on neuroinflammation in models of multiple sclerosis (MS). It promotes an anti-inflammatory environment by shifting microglial activation from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) state, which may alleviate symptoms and improve recovery in experimental autoimmune encephalomyelitis (EAE) .

Cosmetic Applications

Tuftsin's properties have also been explored in cosmetic formulations due to its skin-rejuvenating effects. Its ability to enhance skin hydration and promote healing makes it a valuable ingredient in topical products aimed at improving skin health and appearance .

Summary Table of Applications

Application AreaMechanism/EffectRelevant Studies/Findings
ImmunologyEnhances phagocytosis and cytokine production
OncologyReduces tumor growth; augments chemotherapy
VirologyInhibits viral entry (SARS-CoV-2)
NeurologyAnti-inflammatory effects in MS
CosmeticsSkin hydration and rejuvenation

Mechanism of Action

Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .

Comparison with Similar Compounds

    Thr-Lys-Pro-Pro-Arg: An analog of tuftsin that inhibits its activity.

    Rifampicin-bearing liposomes: Used in combination with tuftsin for enhanced treatment of tuberculosis.

    Amphotericin B-bearing liposomes: Used with tuftsin for treating aspergillosis.

Uniqueness: Tuftsin acetate salt is unique due to its specific immunostimulatory properties and ability to enhance phagocytic activity. Its role in targeting specific receptors like ACE2 and NRP1 also sets it apart from other peptides .

Properties

IUPAC Name

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIURIAYCWLLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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